N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
Structural Identification and Nomenclature
This compound (CAS RN: 1415719-24-2) is a nitrogen-rich heterocyclic compound featuring two pyrazole rings interconnected via a methylene bridge. The IUPAC name systematically describes its structure: a 1-ethyl-1H-pyrazol-4-yl group bonded to a methylene spacer, which is further attached to the 5-amino position of a 1,3-dimethyl-1H-pyrazole ring.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₅ |
| Molecular Weight | 205.26 g/mol |
| CAS Registry Number | 1415719-24-2 |
| SMILES Notation | N1=CC(=CN1CC)CN2N=C(C=C2N)C |
| InChI Key | MADMQFCNDLTWKU-UHFFFAOYSA-N |
The compound’s planar pyrazole rings and substituent arrangement enhance its rigidity and electronic diversity, as evidenced by its InChI and SMILES descriptors. The ethyl group at the N1 position of the pyrazole and methyl groups at the 1- and 3-positions of the second pyrazole contribute to steric and electronic modulation, influencing reactivity and solubility.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)14-15(11)3/h5,7-8,12H,4,6H2,1-3H3 |
InChI Key |
JIASYVSZNKDLPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve the use of advanced catalysts and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that pyrazole derivatives exhibit significant antioxidant properties. A study evaluated the radical scavenging activity of various pyrazole compounds, including N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine. The results indicated that these compounds effectively neutralized free radicals, thus providing protective effects against oxidative stress.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Using the disc diffusion method, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The inhibition zones were measured to assess antibacterial activity.
Table 2: Antimicrobial Activity Results
These findings suggest that this compound possesses significant antibacterial properties, potentially offering a new avenue for developing antimicrobial agents.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro studies. Research indicates that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown that specific pyrazole compounds exhibit cytotoxic effects against colorectal carcinoma cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | RKO (Colorectal) | 22.5 | |
| Standard Chemotherapeutic Agent | RKO (Colorectal) | 20.0 |
The data suggests that the compound may serve as a lead structure for the development of novel anticancer drugs.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s structural features, which allow it to form specific bonds with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous pyrazole-based amines, focusing on substituent effects, synthesis routes, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Pyridinyl groups (e.g., in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) introduce aromatic π-systems, which may improve binding affinity in medicinal chemistry contexts .
Synthesis Pathways :
- The target compound’s synthesis is inferred to mirror methods for N,1,3-trimethyl-1H-pyrazol-5-amine (compound 15 in ), where acetylation, methylation, and hydrolysis steps yield the amine .
- Halogenated analogs (e.g., the 4-chloro derivative) require halogenation at early stages, as seen in .
Physicochemical Properties :
- The target compound’s lower molecular weight (~234 g/mol) compared to the 4-chloro analog (300 g/mol) suggests improved bioavailability.
- Methyl and ethyl groups enhance lipophilicity, whereas pyridinyl or cyclopropyl substituents balance solubility and steric effects .
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its potential applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 1177349-76-6 |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves the reaction of various pyrazole derivatives. For instance, the compound can be synthesized through the alkylation of pyrazole derivatives with ethyl halides under basic conditions. The detailed synthesis pathway includes:
- Preparation of Pyrazole Derivative : Starting from 3,5-dimethylpyrazole and ethyl bromide.
- Alkylation : The reaction is carried out in the presence of a base like potassium carbonate.
- Purification : The product is purified using recrystallization techniques.
Antimicrobial Activity
Various studies have demonstrated the antimicrobial properties of pyrazole derivatives. This compound exhibits significant antibacterial and antifungal activities:
In a comparative study, this compound showed superior activity against Gram-positive bacteria compared to standard antibiotics like Gentamicin.
Antifungal Activity
Research indicates that this compound has potent antifungal effects against various strains:
- A study reported effective inhibition against Fusarium species, suggesting potential applications in agricultural fungicides .
Genotoxicity Studies
Genotoxicity assessments have shown that while some pyrazole compounds exhibit moderate genotoxic effects, N-[ (1-Ethyl)-pyrazole derivatives generally demonstrate lower genotoxicity compared to their metal complexes . This property makes them promising candidates for further development in pharmaceuticals.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various pyrazole derivatives, including N-[ (1-Ethyl)-pyrazole]. The results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria with varying degrees of success .
- Fungicidal Activity Assessment : Another research project focused on the antifungal properties of pyrazole compounds against Alternaria solani. The findings revealed that this compound exhibited significant fungicidal activity, making it a candidate for agricultural applications .
- Pharmacological Review : A comprehensive review on pyrazole derivatives summarized their pharmacological profiles, highlighting their potential in treating infections and as anti-inflammatory agents .
Q & A
Q. Optimization Parameters :
- Temperature : Maintain 60–80°C during cyclocondensation to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Copper(I) bromide or Pd-based catalysts improve coupling reactions in complex analogs .
Q. Example Table: Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, methylhydrazine, 70°C | 75–85% | |
| Alkylation | 1-Ethylpyrazole, K₂CO₃, DMF, 80°C | 65–70% |
Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques ensures accurate structural validation:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- ¹³C NMR : Confirms carbon skeleton (e.g., quaternary carbons in pyrazole rings at δ 140–150 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 235.18) .
Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹) .
HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity criteria) .
Critical Consideration : Cross-validate data with computational tools (e.g., Gaussian for IR peak prediction) to resolve ambiguities .
Advanced Question: How can quantitative structure-activity relationship (QSAR) models be applied to predict the biological activity of this pyrazole derivative?
Methodological Answer :
QSAR models correlate structural descriptors with biological activity through:
Descriptor Selection :
- Topological : Molecular weight, lipophilicity (logP) .
- Electronic : Hammett constants for substituent effects .
Data Collection : Use experimental IC₅₀ values (e.g., enzyme inhibition assays) from analogs .
Model Building :
- Software : Utilize Schrodinger Maestro or MOE for regression analysis .
- Validation : Apply leave-one-out cross-validation (R² > 0.7 indicates robustness) .
Example Insight : Methyl groups at positions 1 and 3 enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
Advanced Question: What strategies are employed to resolve contradictions in reported synthetic yields or reactivity data across different studies?
Methodological Answer :
Address discrepancies via:
Reproducibility Checks :
- Replicate reactions under identical conditions (e.g., solvent, catalyst loading) .
Advanced Analytics :
- In-situ NMR : Monitor reaction progress to identify intermediates or side products .
- X-ray Photoelectron Spectroscopy (XPS) : Detect catalyst poisoning in coupling reactions .
Computational Modeling :
- DFT calculations (e.g., Gaussian 09) to compare energy barriers for competing pathways .
Case Study : A patent-reported yield of 70% () vs. a literature claim of 50% () may stem from Pd catalyst purity; ICP-MS analysis of residual Pd can clarify .
Advanced Question: What crystallographic methods (e.g., SHELX software) are recommended for determining the three-dimensional structure of this compound?
Q. Methodological Answer :
Data Collection :
Structure Solution :
- SHELXT : Direct methods for phase problem resolution .
- SHELXL : Refinement with anisotropic displacement parameters for non-H atoms .
Validation :
- Check R-factor convergence (R1 < 0.05 for high-quality data) .
- PLATON analysis for missed symmetry or disorder .
Example : A related pyrazole explosive () was resolved using SHELX, confirming planar pyrazole rings (torsion angles < 5°) .
Advanced Question: How do modifications to the pyrazole ring's substituents influence the compound's interactions with biological targets, and what experimental approaches validate these effects?
Q. Methodological Answer :
Substituent Effects :
- Ethyl vs. Methyl : Ethyl groups enhance hydrophobic binding to enzyme pockets (e.g., COX-2 inhibition) .
- Fluorine Introduction : Increases electronegativity, altering hydrogen-bonding patterns with receptors .
Validation Methods :
- Molecular Docking : AutoDock Vina predicts binding poses (e.g., ΔG < -8 kcal/mol indicates strong affinity) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Mutagenesis Studies : Replace key residues (e.g., Tyr355 in kinases) to confirm interaction sites .
Example : Replacing ethyl with isopropyl in analogs reduced IC₅₀ for kinase inhibition by 50%, validated via ITC and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
